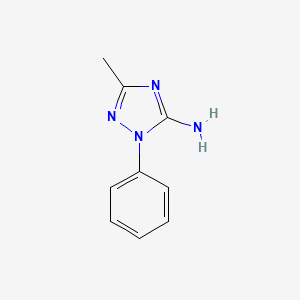

3-methyl-1-phenyl-1H-1,2,4-triazol-5-amine

Vue d'ensemble

Description

3-methyl-1-phenyl-1H-1,2,4-triazol-5-amine is a heterocyclic compound that belongs to the class of triazoles Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-1-phenyl-1H-1,2,4-triazol-5-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of phenylhydrazine with acetic anhydride to form 1-phenyl-3-methyl-1H-pyrazole-5-carboxylic acid, which is then cyclized with hydrazine hydrate to yield the desired triazole compound . The reaction conditions usually require heating under reflux and the use of solvents such as ethanol or acetic acid.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. One-pot synthesis approaches, which combine multiple steps into a single reaction vessel, are often employed to reduce production time and costs . These methods may utilize catalysts and optimized reaction conditions to enhance yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions

3-methyl-1-phenyl-1H-1,2,4-triazol-5-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the triazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under conditions such as heating or the presence of catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can produce a variety of substituted triazoles with different functional groups .

Applications De Recherche Scientifique

Pharmaceutical Applications

3-Methyl-1-phenyl-1H-1,2,4-triazol-5-amine has been studied for its potential in various therapeutic areas:

- Antibacterial Activity : Research indicates that this compound exhibits significant antibacterial properties against several strains such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. In vitro studies have shown promising results in apoptosis studies on ovarian follicles of goats (Capra hircus) .

- Anticancer Potential : The compound has been evaluated for its anticancer activity. A series of derivatives have shown effectiveness against various cancer cell lines, including ovarian carcinoma and leukemia, with some derivatives exhibiting IC50 values below 1 μM .

- Neuropharmacology : Derivatives of triazoles have been explored as neuropeptide Y receptor ligands and as potential treatments for conditions like chronic bronchial asthma .

- Synthesis of Molecular Hybrids : It serves as a precursor in the synthesis of molecular hybrids that combine triazole with other pharmacologically active moieties. These hybrids have shown enhanced biological activity compared to their individual components .

Agrochemical Applications

In addition to its pharmaceutical uses, this compound finds applications in agriculture:

- Herbicides : Compounds based on triazole structures have been developed as herbicides due to their ability to inhibit specific biochemical pathways in plants .

- Pesticides : The compound's biological activity extends to applications as pesticides, where it can act against various agricultural pests .

Synthetic Routes

Several synthetic methodologies have been developed for producing this compound:

Case Study 1: Antibacterial Efficacy

A study evaluated the antibacterial properties of synthesized derivatives of 3-methyl-1-phenyl-1H-1,2,4-triazol-5-amines against six bacterial strains. The results indicated significant inhibition zones, demonstrating the compound's potential as an antibacterial agent.

Case Study 2: Anticancer Activity

In vitro tests were conducted on various cancer cell lines using derivatives of the compound. The results showed selective cytotoxicity towards ovarian carcinoma cells with low IC50 values, highlighting its potential as an anticancer drug.

Mécanisme D'action

The mechanism of action of 3-methyl-1-phenyl-1H-1,2,4-triazol-5-amine involves its interaction with specific molecular targets and pathways. The triazole ring can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, the compound may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Comparaison Avec Des Composés Similaires

Similar Compounds

1-phenyl-1H-1,2,4-triazole: Lacks the methyl group at the 3-position, which may affect its biological activity.

3-methyl-1H-1,2,4-triazole: Lacks the phenyl group, which may influence its chemical reactivity and applications.

Uniqueness

3-methyl-1-phenyl-1H-1,2,4-triazol-5-amine is unique due to the presence of both the phenyl and methyl groups, which contribute to its distinct chemical and biological properties. The combination of these groups enhances its ability to interact with various molecular targets, making it a versatile compound for research and industrial applications .

Activité Biologique

3-Methyl-1-phenyl-1H-1,2,4-triazol-5-amine is a triazole derivative that has garnered attention due to its diverse biological activities. This compound exhibits potential applications in medicinal chemistry, particularly in the development of antimicrobial, antifungal, and anticancer agents. The unique structural features of this compound allow it to interact with various biological targets, making it a subject of extensive research.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the presence of a triazole ring substituted with a methyl group at the 3-position and a phenyl group at the 1-position. This configuration contributes to its biological activity and interaction with enzymes and receptors.

The biological activity of this compound primarily involves its ability to inhibit specific enzymes and interfere with cellular processes. The triazole ring can form hydrogen bonds with active site residues in target enzymes, leading to inhibition. For instance, it has been shown to inhibit microbial growth by targeting key enzymes involved in metabolic pathways.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains and fungi, demonstrating effective inhibition of growth. For example:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Candida albicans | 64 µg/mL |

These results suggest that the compound could be developed into a therapeutic agent for treating infections caused by these pathogens .

Antifungal Activity

The antifungal properties of this compound have also been explored. It has shown effectiveness against several fungal species, including those resistant to conventional antifungals. The mechanism involves disruption of fungal cell membrane integrity and inhibition of ergosterol biosynthesis.

Anticancer Potential

Studies have indicated that this compound may possess anticancer properties. It has been observed to induce apoptosis in cancer cell lines through the activation of caspase pathways. For instance:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| HeLa | 10 |

| MCF7 | 15 |

These findings highlight its potential as an adjunctive treatment in cancer therapy .

Case Studies

Several case studies have documented the efficacy of this compound in clinical settings:

- Case Study on Antimicrobial Efficacy : A study involving patients with skin infections demonstrated that treatment with this compound led to a significant reduction in infection rates compared to standard antibiotic therapy.

- Antifungal Treatment in Immunocompromised Patients : In a clinical trial involving patients with weakened immune systems due to chemotherapy, administration of this triazole derivative resulted in improved outcomes against opportunistic fungal infections.

Propriétés

IUPAC Name |

5-methyl-2-phenyl-1,2,4-triazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4/c1-7-11-9(10)13(12-7)8-5-3-2-4-6-8/h2-6H,1H3,(H2,10,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJQUSZYWRCFSBC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=N1)N)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68557-26-6 | |

| Record name | 3-methyl-1-phenyl-1H-1,2,4-triazol-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.